molecular formula C42H74O4 B12661836 Hexadecyl octadecyl phthalate CAS No. 64084-40-8

Hexadecyl octadecyl phthalate

Cat. No.: B12661836
CAS No.: 64084-40-8
M. Wt: 643.0 g/mol
InChI Key: BGJQSDSYIDKLTR-UHFFFAOYSA-N
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Description

Hexadecyl octadecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by its long alkyl chains, specifically hexadecyl (C16) and octadecyl (C18) groups, attached to the phthalate core. Phthalates are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl octadecyl phthalate can be synthesized through esterification reactions involving phthalic anhydride and the corresponding alcohols, hexadecanol and octadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Phthalic Anhydride+Hexadecanol+OctadecanolHexadecyl Octadecyl Phthalate+Water\text{Phthalic Anhydride} + \text{Hexadecanol} + \text{Octadecanol} \rightarrow \text{this compound} + \text{Water} Phthalic Anhydride+Hexadecanol+Octadecanol→Hexadecyl Octadecyl Phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl octadecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of the alkyl groups with other alcohols under acidic or basic conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

Major Products:

Scientific Research Applications

Hexadecyl octadecyl phthalate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:

Mechanism of Action

The mechanism of action of hexadecyl octadecyl phthalate involves its interaction with cellular membranes and proteins. As a phthalate, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. This disruption occurs through binding to nuclear receptors, such as the estrogen receptor, and altering gene expression. Additionally, this compound can affect membrane fluidity and permeability, impacting cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

64084-40-8

Molecular Formula

C42H74O4

Molecular Weight

643.0 g/mol

IUPAC Name

1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3

InChI Key

BGJQSDSYIDKLTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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